Butyl[(2,4,5-trimethoxyphenyl)methyl]amine
Description
Butyl[(2,4,5-trimethoxyphenyl)methyl]amine (CAS: 893572-94-6) is a secondary amine featuring a butyl group attached to a methylamine backbone substituted with a 2,4,5-trimethoxyphenyl moiety. Its molecular formula is C₁₄H₂₃NO₃, with a molecular weight of 253.34 g/mol . This compound is primarily used as an organic building block in chemical synthesis and pharmaceutical research. Structural analogs of this compound often vary in alkyl chain length (e.g., propyl, isopropyl, or allyl groups) or substituents on the aromatic ring, leading to differences in physicochemical properties and biological activity .
Properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-6-7-15-10-11-8-13(17-3)14(18-4)9-12(11)16-2/h8-9,15H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBRWNDWCUZLPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,4,5-trimethoxyphenyl)methyl]amine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with butylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2,4,5-Trimethoxybenzyl chloride+Butylamine→this compound+Hydrochloric acid
The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2,4,5-trimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Formation of 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Butyl[(2,4,5-trimethoxyphenyl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl[(2,4,5-trimethoxyphenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The butyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs include:
Key Observations :
- The butyl derivative (C₁₄H₂₃NO₃) exhibits higher lipophilicity compared to shorter-chain analogs like TMA-2 (C₁₂H₁₉NO₃), which may influence bioavailability and metabolic stability .
Biological Activity
Butyl[(2,4,5-trimethoxyphenyl)methyl]amine is an organic compound notable for its unique structure, which consists of a butyl group attached to a benzylamine framework that features three methoxy substituents on the phenyl ring. This structural configuration suggests potential biological activities that are of significant interest in medicinal chemistry and organic synthesis.
- Molecular Formula : C14H23NO3
- Molar Mass : 253.34 g/mol
The methoxy groups in the compound can enhance its lipophilicity and facilitate interactions with biological targets such as enzymes and receptors. These interactions may influence binding affinity and specificity, potentially enhancing bioavailability.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities due to its ability to form hydrogen bonds with biological macromolecules. The following sections detail specific areas of research concerning its biological activity.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation.
Case Study: In Vitro Antitumor Activity
A study evaluated the cytotoxic effects of several derivatives similar to this compound on various cancer cell lines. The results indicated significant growth inhibition at micromolar concentrations:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |
| 10c | MDA-MB-231 | 2.5 | Cell cycle arrest and apoptosis |
| 18 | HeLa | 14.31 | Microtubule destabilization |
These findings suggest that compounds with similar structures may disrupt critical cellular processes leading to cancer cell death.
Interaction with Biological Targets
The methoxy groups in this compound are hypothesized to interact with various enzymes and receptors, which could modulate their activity and lead to therapeutic effects. For instance:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signaling pathways crucial for cell proliferation and survival.
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinities of this compound with target proteins. These studies suggest that minor structural variations can significantly impact biological activity:
- Binding Affinity : Variations in substituents can enhance or reduce binding efficiency.
- Hydrogen Bonding : The presence of methoxy groups allows for multiple hydrogen bond formations with target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
